molecular formula C9H15N3 B1651708 2-(1-methyl-1H-pyrazol-5-yl)piperidine CAS No. 1330756-31-4

2-(1-methyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B1651708
CAS No.: 1330756-31-4
M. Wt: 165.24
InChI Key: PDHQNRUUIJHWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring (a six-membered saturated amine ring) substituted at the 2-position with a 1-methyl-1H-pyrazol-5-yl group. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is methylated at the 1-position, enhancing its steric and electronic properties. This structural motif is significant in medicinal chemistry due to piperidine’s prevalence in bioactive molecules and pyrazole’s ability to engage in hydrogen bonding and π-π interactions.

Properties

CAS No.

1330756-31-4

Molecular Formula

C9H15N3

Molecular Weight

165.24

IUPAC Name

2-(2-methylpyrazol-3-yl)piperidine

InChI

InChI=1S/C9H15N3/c1-12-9(5-7-11-12)8-4-2-3-6-10-8/h5,7-8,10H,2-4,6H2,1H3

InChI Key

PDHQNRUUIJHWGJ-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C2CCCCN2

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

a. 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28)

  • Structure: These compounds combine a tetrazole ring (four nitrogen atoms) linked via an ethanone bridge to a piperidine group.
  • Key Differences: The tetrazole group, a carboxylic acid bioisostere, introduces higher polarity and hydrogen-bonding capacity compared to pyrazole.
  • Synthesis: Prepared via nucleophilic substitution of 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine .
  • Applications : Likely explored for antimicrobial or anti-inflammatory activity due to tetrazole’s prevalence in such agents.

b. 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine

  • Structure : Features a 1,2,4-triazole ring (three nitrogen atoms) substituted with two methyl groups.
  • Synthesis : Commercial availability (CAS: 1249783-74-1) suggests robust synthetic routes, possibly via cyclocondensation or cross-coupling .
  • Applications : Used as a pharmaceutical intermediate, possibly in antifungal or antiviral agents.

c. 2-[(3R)-3-Methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine

  • Structure : A naphthyridine core substituted with pyrazole and methylmorpholine groups.
  • Key Differences :
    • The morpholine ring (containing oxygen) introduces electron-withdrawing effects, contrasting with piperidine’s electron-donating nature.
    • The fused naphthyridine system enables planar π-stacking, advantageous in kinase inhibition.
  • Applications : Likely a kinase inhibitor candidate, given naphthyridine’s role in oncology therapeutics.

d. (1R,3S,5S)-3-(1-Methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane

  • Structure : A bicyclic framework (azabicyclo[3.2.1]octane) with a pyrazole substituent.
  • Key Differences: Bicyclic rigidity enhances binding specificity but may reduce solubility.
  • Synthesis : Chiral synthesis routes implied, critical for CNS-targeted drugs requiring stereochemical precision .
  • Applications : Probable use in neuropharmacology (e.g., serotonin or dopamine receptor modulators).
Physicochemical and Pharmacokinetic Properties
Compound Molecular Formula Molecular Weight Key Functional Groups Potential Applications
2-(1-Methyl-1H-pyrazol-5-yl)piperidine C8H13N3 151.21 Pyrazole, Piperidine Drug intermediate, CNS targets
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Varies ~250–300 Tetrazole, Ethanone, Piperidine Antimicrobial agents
2-(1,3-Dimethyl-1,2,4-triazol-5-yl)piperidine C9H16N4 180.25 Triazole, Piperidine Antifungal intermediates
2-[(3R)-3-Methylmorpholin-4-yl]-...naphthyridine C20H22N8O 390.44 Morpholine, Pyrazole, Naphthyridine Kinase inhibitors
3-(1-Methyl-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane C9H17N 139.24 Azabicyclo, Pyrazole Neurotherapeutics

Notes:

  • Solubility : Pyrazole derivatives generally exhibit moderate solubility due to aromaticity, while morpholine-containing compounds may have improved aqueous solubility owing to oxygen’s polarity.
  • Metabolic Stability : Piperidine and morpholine rings are susceptible to cytochrome P450 oxidation, whereas bicyclic systems may enhance metabolic resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.